Methyl 3-[(6-hydroxyhexyl)oxy]propanoate
Description
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 6-hydroxyhexyloxy group. The hydroxyhexyl chain may facilitate interactions with biological targets, such as enzymes or receptors, though specific mechanisms require further investigation .
Properties
CAS No. |
62585-48-2 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 3-(6-hydroxyhexoxy)propanoate |
InChI |
InChI=1S/C10H20O4/c1-13-10(12)6-9-14-8-5-3-2-4-7-11/h11H,2-9H2,1H3 |
InChI Key |
WXYVHYRBOYUWJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with 6-hydroxyhexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(6-oxohexyl)oxy]propanoic acid.
Reduction: Formation of 3-[(6-hydroxyhexyl)oxy]propanol.
Substitution: Formation of 3-[(6-aminohexyl)oxy]propanoate.
Scientific Research Applications
Methyl 3-[(6-hydroxyhexyl)oxy]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving esters and alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of methyl 3-[(6-hydroxyhexyl)oxy]propanoate involves its interaction with various molecular targets:
Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid.
Oxidation-Reduction Reactions: The hydroxyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of Methyl 3-[(6-hydroxyhexyl)oxy]propanoate can be inferred through comparisons with structurally related esters. Key differences in substituents, functional groups, and alkyl chain lengths significantly influence reactivity, stability, and pharmacological activity.
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Properties/Biological Activity |
|---|---|---|
| This compound | 6-hydroxyhexyloxy substituent | Hypothesized enhanced solubility due to hydroxyl group; potential for membrane penetration |
| Methyl 3-(4-oxocyclohexyl)propanoate | Cyclohexane ring with ketone group | Reactivity influenced by ketone; studied for anti-inflammatory applications |
| Ethyl 3-(4-oxocyclohexyl)propanoate | Ethyl ester instead of methyl | Reduced solubility in polar solvents compared to methyl analog |
| Methyl 3-(2,2-difluoroethoxy)propanoate | Difluoroethoxy substituent | High anticancer activity; moderate antimicrobial effects |
| Methyl 3-oxo-3-(oxolan-2-yl)propanoate | Oxolane (tetrahydrofuran) ring | Antimicrobial activity; limited therapeutic scope |
Impact of Substituent Groups
- Hydroxyhexyl vs. Cyclohexyl/Ketone Groups: The 6-hydroxyhexyloxy chain introduces both hydrophilicity and flexibility, contrasting with the rigid, hydrophobic cyclohexyl ring in Methyl 3-(4-oxocyclohexyl)propanoate. This may improve water solubility and reduce crystallinity, enhancing formulation stability .
- Fluorinated vs. Hydroxylated Chains: Fluorinated analogs (e.g., Methyl 3-(2,2-difluoroethoxy)propanoate) exhibit stronger anticancer activity due to metabolic stability imparted by fluorine atoms. The hydroxyl group in the target compound may instead promote hydrogen bonding with biological targets .
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher solubility in aqueous media compared to ethyl derivatives. For example, Ethyl 3-(4-oxocyclohexyl)propanoate shows reduced solubility relative to its methyl counterpart, impacting bioavailability .
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